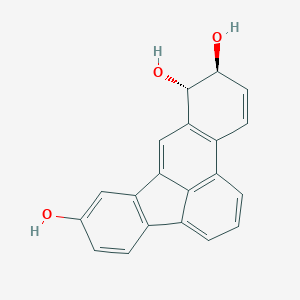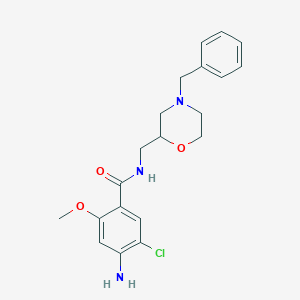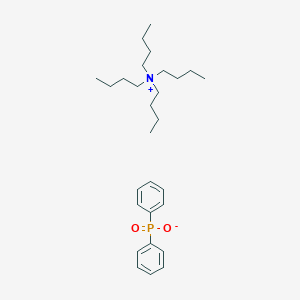
Tetrabutylammonium diphenylphosphinate
説明
Tetrabutylammonium diphenylphosphinate is a chemical compound with the molecular formula C28H46NO2P . It is a derivative of tetrabutylammonium, a quaternary ammonium cation with the formula [N(C4H9)4]+, also denoted [NBu4]+, where Bu represents the butyl group .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium diphenylphosphinate consists of a tetrabutylammonium cation and a diphenylphosphinate anion . The exact 3D structure is not available as conformer generation is disallowed since it is a mixture or salt .
Physical And Chemical Properties Analysis
Tetrabutylammonium diphenylphosphinate has a molecular weight of 459.6 g/mol . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 14 rotatable bonds . Its exact mass and monoisotopic mass are 459.32661671 g/mol . The topological polar surface area is 40.1 Ų . It has 32 heavy atoms and its complexity is 326 .
科学的研究の応用
Catalytic Applications :
- [Fe(III)(salophen)]Cl in molten tetrabutylammonium bromide was found to be an effective catalyst for the electrophilic reaction of indole with carbonyl compounds, offering benefits like high conversions and short reaction times (Saeid-Nia & Sheikhshoaie, 2010).
Organosilicon Chemistry :
- Tetrabutylammonium fluoride was used to facilitate coupling reactions with alkenyl, alkynyl, aryl, and alkylsilanes, demonstrating high chemoselectivity and stereospecificity (Hatanaka & Hiyama, 1990).
Deoxydehydration Reactions :
- Tetrabutylammonium dioxovanadium(V)dipicolinate catalyzed the deoxydehydration of glycols to olefins, with sodium sulfite or triphenylphosphine as reductants (Chapman & Nicholas, 2013).
Cyclometalated Arylazo Compounds :
- Tetrabutylammonium cyanide was used in reactions involving cyclopalladated 1-arylazonaphthalene, leading to the formation of ortho-cyano-1-arylazonaphthalene and other compounds (Gehrig, Klaus, & Rys, 1983).
Silicon-Carbon Bond Cleavage :
- Tetrabutylammonium triphenyldifluorosilicate was used as a fluoride source for cleaving silicon-carbon bonds, highlighting advantages over tetrabutylammonium fluoride in terms of solubility and basicity (Pilcher & DeShong, 1996).
Ion Selective Electrodes :
- Tetrabenzyl pyrophosphate and diphenylphosphinic anhydride were used in Pb(2+)-selective membrane electrodes, exhibiting near-Nernstian response to Pb(2+) (Xu & Katsu, 2000).
Polymer Synthesis :
- Microwave heating was employed to synthesize optically active thiazole-bearing poly(amide-imide)s using molten tetrabutylammonium bromide as a medium (Mallakpour & Zadehnazari, 2013).
Esterification Reactions :
- N-(diphenylphosphino)triethyl- and tributylammonium salts acted as condensing agents in the esterification of acids with alcohols and phenols (Nowrouzi & Irajzadeh, 2015).
Safety And Hazards
Tetrabutylammonium diphenylphosphinate should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought . The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .
特性
IUPAC Name |
diphenylphosphinate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C12H11O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-16H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTBUDAZVPBWQY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium diphenylphosphinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



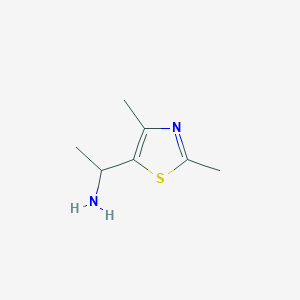


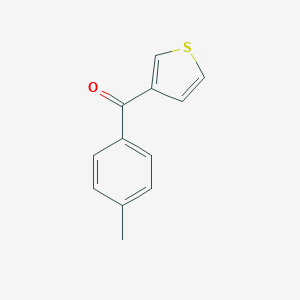
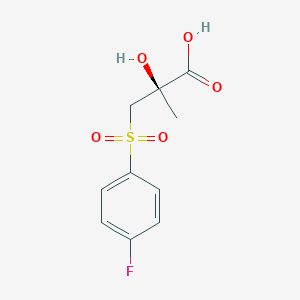
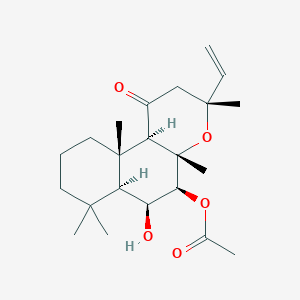
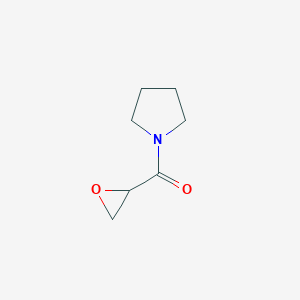
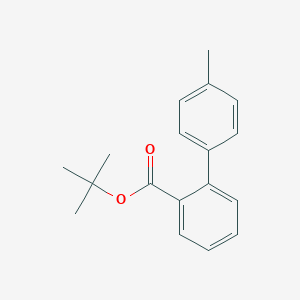
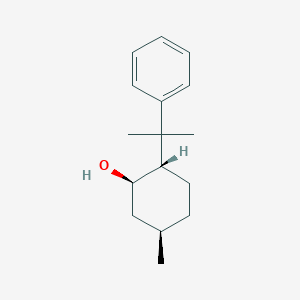
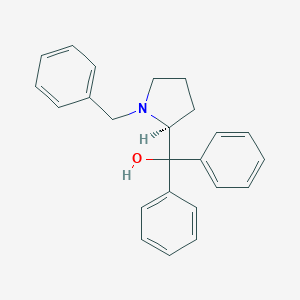
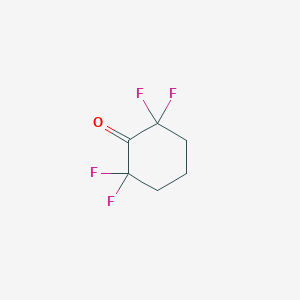
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
